Methyl 4-(3-bromoprop-1-en-1-yl)benzoate
Description
Methyl 4-(3-bromoprop-1-en-1-yl)benzoate is an aromatic ester featuring a benzoate backbone substituted with a 3-bromopropenyl group at the para position.
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
methyl 4-[(E)-3-bromoprop-1-enyl]benzoate |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7H,8H2,1H3/b3-2+ |
InChI Key |
YRQTYFBFNPDSAA-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/CBr |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-bromoprop-1-en-1-yl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-propenylbenzoate. The reaction typically uses bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-bromoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of methyl 4-(3-hydroxyprop-1-en-1-yl)benzoate.
Addition: Formation of methyl 4-(3,3-dibromopropyl)benzoate.
Oxidation: Formation of methyl 4-(3-carboxyprop-1-en-1-yl)benzoate.
Scientific Research Applications
Methyl 4-(3-bromoprop-1-en-1-yl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-(3-bromoprop-1-en-1-yl)benzoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the propenyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Substituent Effects: Halogens vs. Amino Groups
Key Comparison with Methyl (E)-4-(3-Aminoprop-1-en-1-yl)benzoate (CAS 83665-83-2) The amino analog (C₁₁H₁₃NO₂, MW 191.23) replaces bromine with an amine group, drastically altering reactivity. The bromine in the target compound enhances its utility as a leaving group in Suzuki or Heck couplings, whereas the amino group increases nucleophilicity and solubility in polar solvents .
| Property | Methyl 4-(3-Bromoprop-1-en-1-yl)benzoate | Methyl (E)-4-(3-Aminoprop-1-en-1-yl)benzoate |
|---|---|---|
| Substituent | Bromopropenyl | Aminopropenyl |
| Molecular Weight | ~243.1 (estimated) | 191.23 |
| Reactivity | Electrophilic (Br as leaving group) | Nucleophilic (NH₂ for conjugation) |
| Applications | Cross-coupling intermediates | Drug delivery systems, ligands |
Halogenated Esters in Agrochemicals
Comparison with Bromopropylate and Chloropropylate
Bromopropylate (1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate) and chloropropylate (chlorinated analog) are pesticides with structural similarities to the target compound. The bromine atoms in these esters enhance lipophilicity and resistance to metabolic degradation, critical for pesticidal activity. In contrast, the target compound’s propenyl chain may confer rigidity, influencing binding to biological targets .
| Property | This compound | Bromopropylate |
|---|---|---|
| Backbone | Benzoate ester | Benzeneacetate ester |
| Key Substituents | 3-Bromopropenyl | 4-Bromo, α-hydroxy groups |
| Bioactivity | Not reported (potential intermediate) | Acaricide |
Quinoline-Linked Benzoate Derivatives
Comparison with C1–C7 Compounds from Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated derivatives (C2–C7) feature extended conjugated systems due to quinoline and piperazine moieties. These structures exhibit enhanced π-π stacking and hydrogen-bonding capabilities, making them candidates for pharmaceutical applications (e.g., kinase inhibitors). The target compound lacks these aromatic extensions but offers simplicity for synthetic modifications .
| Property | This compound | C1 (Quinoline-piperazine derivative) |
|---|---|---|
| Complexity | Low (single aromatic ring) | High (quinoline + piperazine) |
| Molecular Weight | ~243.1 | ~450–500 (estimated) |
| Applications | Synthetic intermediate | Drug discovery scaffolds |
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